Methyl 3,5-dichloro-4-hydroxybenzoate

Description

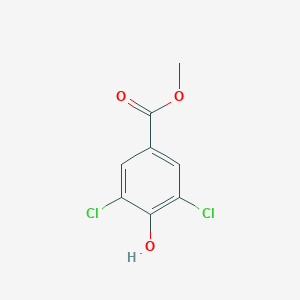

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOOQFHBGTLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186991 | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-59-5 | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Methyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dichloro-4-hydroxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structured data presentation for ease of comparison and reference.

Structural Overview

This compound possesses a substituted benzene ring, a key structural feature that dictates its spectroscopic characteristics. The presence of a hydroxyl group, a methyl ester, and two chlorine atoms on the aromatic ring leads to a unique and interpretable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | Singlet | 2H | Aromatic Protons (H-2, H-6) |

| 6.18 | Singlet | 1H | Hydroxyl Proton (-OH) |

| 3.89 | Singlet | 3H | Methyl Protons (-OCH₃) |

Data obtained in CDCl₃ solvent.

Interpretation:

-

The two aromatic protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They appear as a singlet at 7.96 ppm, shifted downfield due to the deshielding effect of the adjacent electronegative chlorine atoms and the carbonyl group.

-

The hydroxyl proton appears as a broad singlet at 6.18 ppm. The chemical shift of this proton can vary depending on concentration and solvent due to hydrogen bonding.

-

The three protons of the methyl ester group are equivalent and appear as a sharp singlet at 3.89 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.5 (approx.) | Carbonyl Carbon (C=O) |

| 148.0 (approx.) | Aromatic Carbon (C-4, attached to -OH) |

| 129.0 (approx.) | Aromatic Carbons (C-2, C-6) |

| 125.0 (approx.) | Aromatic Carbons (C-3, C-5, attached to -Cl) |

| 122.0 (approx.) | Aromatic Carbon (C-1) |

| 52.5 (approx.) | Methyl Carbon (-OCH₃) |

Predicted data based on typical chemical shifts for similar structures; experimental data is available in DMSO-d₆.

Interpretation:

-

The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal.

-

The aromatic carbons show distinct signals based on their substituents. The carbon attached to the hydroxyl group (C-4) is significantly deshielded. The carbons bearing chlorine atoms (C-3 and C-5) and the protons (C-2 and C-6) will have characteristic chemical shifts. The ipso-carbon (C-1) attached to the ester group will also have a distinct resonance.

-

The methyl carbon of the ester group will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretch |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1600 & ~1470 | Medium | Aromatic C=C stretch |

| ~1300-1200 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

The strong absorption peak around 1720-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.

-

Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic C=C bond stretching vibrations.

-

A strong band in the 1300-1200 cm⁻¹ range corresponds to the C-O stretching of the ester group.

-

The presence of chlorine atoms is indicated by strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

| m/z | Proposed Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 191 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 189 | [M - OCH₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 220, corresponding to the molecular weight of this compound (C₈H₆Cl₂O₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

-

The peak at m/z 189 likely corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

The peak at m/z 191 could arise from the loss of a formyl radical (•CHO) or an ethyl radical (•C₂H₅), though the former is more plausible from the ester group. The presence of the M+2 peak for this fragment further supports the presence of two chlorine atoms.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is introduced into the ion source where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Integration

The interpretation of spectroscopic data is a synergistic process where information from different techniques is combined to confirm the structure of the analyte.

Caption: Workflow for Spectroscopic Data Interpretation.

This diagram illustrates the logical progression from acquiring raw spectroscopic data through individual analysis to the final integrated interpretation for structural elucidation. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined analysis leads to a confident structural assignment.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of methylparaben, a compound widely utilized as a preservative in the pharmaceutical, cosmetic, and food industries. The introduction of chlorine atoms onto the benzene ring is anticipated to modify its physicochemical properties, which in turn can influence its biological activity, including its efficacy as an antimicrobial agent and its toxicological profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological interactions.

Physicochemical Properties

The structural and physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various environments, including biological systems.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3337-59-5[1] |

| Molecular Formula | C₈H₆Cl₂O₃[1] |

| Synonyms | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester; Methyl 4-hydroxy-3,5-dichlorobenzoate |

| Property | Value |

| Molecular Weight | 221.04 g/mol |

| Melting Point | 122-125 °C |

| Boiling Point | 302.7 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

| logP (Predicted) | 2.8 |

| pKa (Predicted) | Similar to other chlorinated phenols, the pKa is expected to be lower than that of phenol (approx. 9.9) due to the electron-withdrawing effect of the chlorine atoms. |

| Appearance | Colorless solid[1] |

Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ether | Soluble |

| Dichloromethane | Soluble[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is a measure of its purity and can be determined using a Thiele tube.

-

Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating source (Bunsen burner or hot plate), and mineral oil.

-

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, immersing the bulb and sample in the oil.

-

Gently heat the side-arm of the Thiele tube with a small flame or on a hot plate.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). This range is the melting point.

-

Boiling Point Determination (Micro-scale Method)

For high-boiling-point liquids, a micro-scale method can be employed to minimize the amount of substance required.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating block or oil bath.

-

Procedure:

-

Place a small amount of the liquid (a few drops) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a heating block or oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.

-

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.

-

Apparatus: Small test tubes, vortex mixer, and a selection of solvents.

-

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a small volume of a different solvent (e.g., 1 mL).

-

Vortex each tube for a set period (e.g., 1 minute).

-

Visually inspect the tubes for the presence of undissolved solid.

-

If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as slightly or sparingly soluble.

-

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance at different pH values.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions covering a range of pH values.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of solutions by diluting the stock solution into buffer solutions of known pH.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the compound.

-

Plot the absorbance at a chosen wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, n-octanol, water (or buffer), analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of the compound in the water-saturated n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.

-

Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

-

Potential Biological Interactions and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural similarity to other phenolic compounds and parabens suggests potential mechanisms of action, particularly in the context of its antimicrobial properties.

Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including:

-

Disruption of Cell Membranes: The lipophilic nature of the benzene ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Enzymes: The hydroxyl group and the overall electronic structure of the molecule can enable it to interact with and inhibit the activity of essential bacterial enzymes, such as those involved in energy metabolism or cell wall synthesis.

-

Interference with DNA and RNA Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of nucleic acids, thereby inhibiting bacterial growth and replication.

Based on these general mechanisms, a hypothetical workflow for the antimicrobial action of this compound can be proposed.

Hypothetical workflow of the antimicrobial action of this compound.

Synthesis Workflow

This compound can be synthesized from 4-hydroxybenzoic acid through a chlorination reaction. A general workflow for this synthesis is outlined below.[1]

General synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. While specific data on its interaction with biological signaling pathways are limited, its structural characteristics suggest potential antimicrobial mechanisms that warrant further investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the further study and application of this compound.

References

In-depth Technical Guide on the Biological Activity of Methyl 3,5-dichloro-4-hydroxybenzoate

Preface for Researchers, Scientists, and Drug Development Professionals

This document addresses the biological activity of Methyl 3,5-dichloro-4-hydroxybenzoate. A comprehensive review of available scientific literature and chemical databases indicates a significant scarcity of specific research focused on the biological activities of this particular compound. While general statements regarding potential antimicrobial and anti-inflammatory properties are found on some chemical supplier websites, these are not substantiated by peer-reviewed experimental data.

Consequently, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The information that is available is primarily limited to its chemical properties and classification. This guide will summarize the existing information and, for contextual purposes, briefly discuss the activities of structurally related compounds, while clearly noting that these activities are not directly attributable to this compound.

Chemical and Physical Properties

This compound is a chlorinated derivative of methylparaben. Its fundamental properties are listed below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.03 g/mol | [1] |

| CAS Number | 3337-59-5 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | This compound | [1] |

Overview of Biological Activity

Context from Structurally Related Compounds

To provide some context, the biological activities of structurally similar compounds, such as methylparaben (Methyl 4-hydroxybenzoate), are well-documented. It is crucial to emphasize that the addition of two chlorine atoms to the benzene ring, as in this compound, would significantly alter the molecule's electronic and steric properties, and thus its biological activity cannot be directly inferred.

Methylparaben (Methyl 4-hydroxybenzoate)

Methylparaben is widely used as an antifungal and antimicrobial preservative in cosmetics, food, and pharmaceutical products[4][5][6]. Its mechanism of action is thought to be linked to the disruption of mitochondrial function[7]. It is effective against a broad spectrum of yeasts and molds and, to a lesser extent, bacteria. The antimicrobial activity of parabens generally increases with the length of the alkyl chain, but their water solubility decreases[8][9].

3,5-Dichloro-4-hydroxybenzoic acid

The parent acid, 3,5-Dichloro-4-hydroxybenzoic acid, also has limited specific biological activity data in public databases, though it is noted as a transformation product of the pesticide Tolclofos-methyl[10].

Experimental Protocols and Data

Due to the absence of published research on the biological screening of this compound, no experimental protocols or quantitative data (e.g., IC₅₀, MIC) can be provided.

Signaling Pathways and Visualizations

Similarly, without experimental evidence of its mechanism of action, no signaling pathways can be described or visualized for this compound.

To illustrate a general experimental workflow for biological activity screening, a conceptual diagram is provided below. This represents a typical process that could be applied to screen a compound like this compound in future studies.

References

- 1. This compound | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3337-59-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. methyl paraben, 99-76-3 [thegoodscentscompany.com]

- 6. Methylparaben - Wikipedia [en.wikipedia.org]

- 7. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-hydroxybenzoate is a chlorinated derivative of methylparaben. The introduction of chlorine atoms to the benzene ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and target binding affinity. While specific biological functions of this compound have not been extensively studied, its structural similarity to well-characterized parabens suggests it may share certain biological activities, particularly as an antimicrobial agent. This guide will explore the potential mechanisms of action based on this structural relationship.

Hypothesized Mechanisms of Action

Based on the known activities of methylparaben and other parabens, the primary mechanism of action for this compound is likely to be its antimicrobial properties. Additionally, potential interactions with cellular signaling pathways, as observed with some parabens, cannot be ruled out.

Antimicrobial Action

The most well-documented effect of parabens is their ability to inhibit the growth of bacteria and fungi.[1][2][3] This is achieved through a multi-pronged attack on microbial cells:

-

Disruption of Cell Membrane Integrity: Parabens can interfere with the structure and function of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][3]

-

Inhibition of Essential Enzyme Activity: These compounds can inhibit key microbial enzymes necessary for metabolism and survival.[1][2]

-

Interference with Nucleic Acid Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[2]

The addition of chlorine atoms in this compound would likely enhance its lipophilicity, which could, in turn, improve its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Potential Interaction with Cellular Signaling Pathways

Some studies on methylparaben have indicated effects on mammalian cellular processes, which may or may not be relevant for its chlorinated analog.

-

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation: Methylparaben has been shown to activate TRPA1 channels, which are involved in pain sensation.[4] This activation could be a potential off-target effect of this compound.

-

Modulation of Intracellular Calcium and Histamine Release: In rat peritoneal mast cells, methylparaben has been observed to increase intracellular calcium concentration, although its effect on histamine release is more complex.

It is important to emphasize that these are potential mechanisms, and dedicated studies are required to confirm if this compound exhibits similar activities.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from studies on related compounds. This data is provided to give a contextual understanding of the potential potency and effects.

Table 1: Antimicrobial Activity of Parabens

| Compound | Organism | Activity | Concentration/Value | Reference |

| Methylparaben | Gram-positive bacteria | Antimicrobial | - | [3] |

| Methylparaben | Gram-negative bacteria | Superior activity | - | [3] |

| Methylparaben | Yeasts and Molds | Antimicrobial | - | [3] |

| Propylparaben | Fungi | Enhanced effectiveness | - | [3] |

Table 2: Toxicological Data for 3,5-dichloro-4-hydroxybenzoic acid

| Species | Dose/Duration | Toxic Effect | Reference |

| Mouse | 650 mg/kg | Behavioral - altered sleep time | [5] |

Experimental Protocols

The following are example experimental protocols adapted from studies on methylparaben. These methodologies could be applied to investigate the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Intracellular Calcium Measurement in Cultured Cells

This protocol is used to assess the effect of a compound on intracellular calcium levels using a fluorescent indicator.

-

Cell Culture: A suitable cell line (e.g., HEK293 cells or primary neurons) is cultured on glass coverslips.

-

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

-

Baseline Fluorescence Measurement: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope. Baseline fluorescence is recorded.

-

Compound Application: A solution containing this compound is perfused over the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the changes in fluorescence intensity of the indicator dye.

-

Data Analysis: The change in fluorescence is used to calculate the relative change in intracellular calcium concentration.

Visualizations

The following diagrams illustrate the hypothesized mechanisms and a potential experimental workflow.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to methylparaben provides a strong basis for hypothesizing its mechanism of action. It is likely a potent antimicrobial agent that functions by disrupting microbial cell integrity and inhibiting essential cellular processes. The addition of chlorine atoms may enhance these properties. Further research, employing the types of experimental protocols outlined in this guide, is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound. Such studies will be crucial in determining its potential applications in drug development and other scientific fields.

References

- 1. nbinno.com [nbinno.com]

- 2. The Cosmetic Chemist [thecosmeticchemist.com]

- 3. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]

- 4. Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-4-hydroxybenzoic acid | CAS#:3336-41-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 3,5-dichloro-4-hydroxybenzoate (CAS 3337-59-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-hydroxybenzoate, identified by CAS number 3337-59-5, is a chlorinated derivative of methylparaben. As a member of the paraben family, it is recognized for its antimicrobial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities. The information herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and two chlorine atoms at positions 3 and 5 relative to the ester.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value |

| CAS Number | 3337-59-5 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₆Cl₂O₃[1] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl[1] |

| InChI | InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3[1] |

| InChIKey | UKMOOQFHBGTLAO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 221.03 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 122-125 °C |

| Boiling Point | Decomposes below boiling point |

| Solubility | Soluble in methanol, ethyl acetate, acetone. Poorly soluble in water. |

| logP | 1.98 at 22 °C (for methylparaben) |

Table 3: Spectral Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.96 (s, 2H), 6.18 (s, 1H), 3.89 (s, 3H) |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument.[2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 189, m/z 2nd Highest: 191, m/z 3rd Highest: 220[1] |

| Infrared (IR) | Data available, characteristic peaks for O-H, C=O, C-O, and C-Cl bonds expected.[1] |

Synthesis

A common laboratory-scale synthesis of this compound involves the direct chlorination of a p-hydroxybenzoic acid derivative followed by esterification, or the chlorination of methylparaben.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid

This protocol outlines a general procedure for the synthesis of this compound starting from 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

N-chlorosuccinimide (NCS)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, suspend 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

To this suspension, add N-chlorosuccinimide (2.1 equivalents).

-

Cool the mixture in an ice bath and slowly add titanium tetrachloride (0.7 equivalents) dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding crushed ice. Continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a colorless solid.

Biological Activity and Mechanism of Action

Antimicrobial Activity

As a paraben, this compound is expected to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The general mechanism of action for parabens is believed to involve the disruption of microbial cell membrane transport processes or the inhibition of DNA and RNA synthesis. The presence of chlorine atoms on the benzene ring may enhance its lipophilicity and potentially its antimicrobial potency compared to the non-chlorinated parent compound, methylparaben.

Signaling Pathways

Currently, there is a lack of specific studies detailing the interaction of this compound with mammalian cellular signaling pathways. However, some parabens have been investigated for their potential endocrine-disrupting effects. For instance, certain parabens have been shown to interfere with estrogen metabolism by inhibiting 17β-hydroxysteroid dehydrogenases.[3] It is plausible that chlorinated parabens may also interact with various cellular targets, but further research is required to elucidate these specific mechanisms.

Toxicology and Safety

Table 4: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

The chronic toxicity of chlorinated by-products of parabens has been investigated in aquatic organisms. Studies on Ceriodaphnia dubia suggest that chlorination could potentially reduce the aquatic toxicity of the original paraben compounds.[4] However, comprehensive toxicological data for this compound in mammals is limited.

Conclusion

This compound is a halogenated paraben with established antimicrobial properties. Its synthesis is achievable through standard organic chemistry techniques. While its general mechanism of antimicrobial action is understood to be similar to other parabens, its specific interactions with mammalian cellular signaling pathways remain an area for further investigation. The available toxicological data indicates that it should be handled with appropriate safety precautions in a laboratory setting. This guide provides a foundational understanding of this compound to aid in future research and development endeavors.

References

- 1. This compound | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Phenolic Hydroxyl Group in Methyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the phenolic hydroxyl group in Methyl 3,5-dichloro-4-hydroxybenzoate. This compound serves as a valuable building block in medicinal chemistry and drug development, and understanding the chemical behavior of its phenolic hydroxyl group is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document details the synthesis of the parent molecule, its acidity, and the key reactions of the hydroxyl group, including O-alkylation and O-acylation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a substituted phenolic compound with significant potential in pharmaceutical synthesis. Its structure, featuring a methyl ester and two chlorine atoms ortho to a phenolic hydroxyl group, presents a unique combination of steric hindrance and electronic effects that dictate the reactivity of the hydroxyl functionality. The electron-withdrawing nature of the chlorine atoms and the methyl ester group enhances the acidity of the phenolic proton, while the steric bulk of the ortho-substituents influences its nucleophilicity. This guide will delve into these characteristics, providing a detailed analysis of the key reactions involving the phenolic hydroxyl group.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a 4-hydroxybenzoic acid derivative.

Experimental Protocol: Synthesis from 4-Hydroxybenzoic Acid

A reported synthesis starts from 4-hydroxybenzoic acid, which is chlorinated using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as titanium tetrachloride[1].

Materials:

-

4-hydroxybenzoic acid

-

N-chlorosuccinimide (NCS)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

In a round-bottom flask, 4-hydroxybenzoic acid (1.0 equivalent) is mixed with N-chlorosuccinimide (2.1 equivalents) in anhydrous dichloromethane at room temperature.

-

Titanium tetrachloride (0.7 equivalents) is added to the mixture.

-

The reaction mixture is stirred for 5 hours at room temperature.

-

Upon completion, the reaction is quenched by the addition of ice, and stirring is continued for 30 minutes.

-

The mixture is diluted with ethyl acetate.

-

The organic phase is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using dichloromethane as the eluent to yield this compound.

A reported yield for a similar chlorination of a paraben was 65%[1].

Physicochemical Properties and Reactivity

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a critical factor in its reactivity, as it determines the ease of deprotonation to form the more nucleophilic phenoxide ion. The pKa of the parent compound, 3,5-dichloro-4-hydroxybenzoic acid, is a good indicator of the acidity of its methyl ester derivative. The pKa of 3,5-dichloro-4-hydroxybenzoic acid is approximately 3.7. The presence of the two electron-withdrawing chlorine atoms significantly increases the acidity of the phenolic proton compared to phenol (pKa ≈ 10).

Nucleophilicity and Steric Hindrance

While the phenoxide ion is generally a good nucleophile, the two ortho-chloro substituents in this compound introduce significant steric hindrance around the phenolic oxygen. This steric bulk can impede the approach of electrophiles, thereby reducing the rate of reactions at the hydroxyl group.

Key Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo several important reactions, primarily O-alkylation and O-acylation.

O-Alkylation (Etherification)

O-alkylation to form ethers is a fundamental transformation. The Williamson ether synthesis and its variations are commonly employed for this purpose.

The Williamson ether synthesis involves the reaction of the corresponding phenoxide with an alkyl halide. Due to the steric hindrance and reduced nucleophilicity of the phenoxide of this compound, forcing conditions or the use of more reactive alkylating agents may be necessary. Phase-transfer catalysis can be a valuable technique to enhance the rate of this reaction.

Logical Relationship for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl sulfate | Potassium hydroxide | Water | 40 | 3 | 99 (for the acid) | [2] |

| Propargyl bromide | Potassium carbonate | DMF | 80 | 16 | 85-95 (for a dimethyl analog) | [3] |

| Alkyl halides | Potassium carbonate | THF | Reflux | Varies | 0-82 (for hydroxynaphthoquinones) | [4] |

This protocol describes the methylation of the closely related 3,5-dichloro-4-hydroxybenzoic acid, which provides a strong indication of the conditions required for the target molecule[2].

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium hydroxide

-

Dimethyl sulfate

-

Water

Procedure:

-

Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 equivalent) and potassium hydroxide (2.7 equivalents) in water.

-

Add dimethyl sulfate (3.3 equivalents) dropwise at 40 °C over 3 hours, maintaining a pH of 11.5 by adding more potassium hydroxide as needed.

-

After the addition is complete, continue stirring for 30 minutes.

-

The precipitated product, methyl 3,5-dichloro-4-methoxybenzoate, is filtered, washed with water, and dried.

A yield of 99% was reported for the combined ester and acid products[2].

For sterically hindered phenols, the Mitsunobu reaction offers a mild alternative for O-alkylation. This reaction involves an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (e.g., DEAD or DIAD).

Experimental Workflow for Mitsunobu Reaction

Caption: Mitsunobu reaction workflow.

O-Acylation (Esterification)

O-acylation of the phenolic hydroxyl group leads to the formation of esters. This can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base.

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acid Anhydrides | H₆P₂W₁₈O₆₂·24H₂O | Toluene | Room Temp. | Varies | Very good to excellent | [5] |

| Acetyl Chloride | Pyridine | Pyridine | 0 to Room Temp. | 2-4 h | 85-95 (for an aminobenzoic acid) | [6] |

This general protocol can be adapted for the acylation of this compound[5].

Materials:

-

This compound

-

Acid Anhydride (e.g., Acetic Anhydride)

-

Catalyst (e.g., Wells-Dawson heteropoly acid)

-

Toluene

Procedure:

-

Dissolve this compound (1.0 equivalent) in toluene in a round-bottom flask.

-

Add the acid anhydride (1.1-1.5 equivalents).

-

Add a catalytic amount of the Wells-Dawson heteropoly acid.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous sodium bicarbonate and brine, followed by drying and solvent evaporation.

-

The crude product can be purified by column chromatography.

Conclusion

The phenolic hydroxyl group of this compound exhibits a fascinating interplay of electronic and steric effects. Its enhanced acidity facilitates deprotonation, a key step for subsequent nucleophilic reactions. However, the steric hindrance imposed by the ortho-chloro substituents necessitates careful selection of reaction conditions and reagents to achieve efficient O-alkylation and O-acylation. This guide has provided a detailed overview of the synthesis and reactivity of this important building block, complete with experimental protocols and quantitative data, to aid researchers in the design and execution of synthetic strategies for the development of new chemical entities.

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Stability of Methyl 3,5-dichloro-4-hydroxybenzoate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Methyl 3,5-dichloro-4-hydroxybenzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific quantitative stability data for this molecule, this document synthesizes information on its chemical properties, expected degradation pathways based on structurally related compounds, and detailed experimental protocols for determining its stability in a range of common laboratory solvents. This guide is intended to equip researchers with the necessary framework to conduct robust stability studies, develop and validate a stability-indicating analytical method, and ultimately ensure the quality and reliability of their research and development activities involving this compound.

Introduction

This compound is a halogenated derivative of methylparaben. Its chemical structure, featuring a phenolic hydroxyl group, an ester functional group, and chlorine substituents on the aromatic ring, suggests potential susceptibility to various degradation pathways. Understanding the stability of this compound in different solvent systems is critical for a multitude of applications, including formulation development, analytical method validation, and regulatory submissions. Forced degradation studies are an essential component of this understanding, providing insights into the intrinsic stability of a molecule and helping to elucidate potential degradation products.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | [3] |

| Molecular Weight | 221.04 g/mol | [3] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 138-142 °C | |

| Water Solubility | Slightly soluble | |

| LogP | 3.4 |

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on the degradation of similar compounds like chlorinated phenols and benzoates, several degradation pathways can be anticipated.

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 3,5-dichloro-4-hydroxybenzoic acid and methanol as the primary degradation products. The rate of hydrolysis is expected to be significantly influenced by the pH of the solution.

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opened products.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. This can involve radical-mediated reactions, potentially leading to dehalogenation or polymerization.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

The potential degradation pathways are illustrated in the following diagram:

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Studies

To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are provided as a comprehensive starting point and can be adapted based on preliminary findings.

General Experimental Workflow

The overall workflow for conducting stability studies is depicted below.

Caption: General workflow for conducting forced degradation studies.

Preparation of Solutions

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in each of the selected solvents:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (pH 2, 7, and 9)

Forced Degradation Conditions

The following are recommended starting conditions for forced degradation studies. The severity of the conditions may need to be adjusted to achieve a target degradation of 5-20%.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 0, 1, 2, 4, 8 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |

| Thermal | 80°C (in solution and as solid) | 80°C | 0, 24, 48, 72 hours |

| Photolytic | UV light (254 nm) and visible light | Room Temperature | Expose to ICH recommended light levels |

Development of a Stability-Indicating HPLC Method

A crucial aspect of these studies is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all potential degradation products.

The following parameters can be used as a starting point for method development.

Table 3: Initial HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a linear gradient from 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determine λmax by UV scan) |

| Injection Volume | 10 µL |

The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison.

Table 4: Example Data Table for Stability of this compound in Methanol under Acid Hydrolysis

| Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Concentration of 3,5-dichloro-4-hydroxybenzoic acid (µg/mL) |

| 0 | 1000 | 0 | 0 |

| 2 | 950 | 5 | 50 |

| 4 | 900 | 10 | 100 |

| 8 | 800 | 20 | 200 |

| 24 | 600 | 40 | 400 |

From this data, the degradation kinetics (e.g., first-order or second-order) can be determined by plotting the concentration of the parent compound versus time. The rate constant (k) and half-life (t₁/₂) can then be calculated.

Conclusion

This technical guide provides a framework for comprehensively evaluating the stability of this compound in various solvents. While specific stability data is not yet widely available, the provided experimental protocols and analytical method development strategies will enable researchers to generate the necessary data to support their drug development and research activities. A thorough understanding of the stability profile of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting products.

References

Unlocking the Industrial Potential of Methyl 3,5-dichloro-4-hydroxybenzoate: A Technical Guide

For Immediate Release

A comprehensive technical guide exploring the synthesis, properties, and promising industrial applications of Methyl 3,5-dichloro-4-hydroxybenzoate. This whitepaper is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical intermediate.

This compound, a halogenated aromatic compound, stands as a pivotal intermediate with significant potential across various industrial sectors, most notably in the development of agrochemicals and pharmaceuticals. Its unique chemical structure, characterized by a hydroxyl group and chlorine substituents on a benzoate backbone, provides a versatile platform for the synthesis of a wide array of complex molecules. This technical guide delves into the core attributes of this compound, presenting its physicochemical properties, detailed synthesis protocols, and a thorough exploration of its current and prospective industrial applications.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in industrial processes. The compound is a solid at room temperature with a melting point in the range of 123-125 °C.[1] Key data are summarized in the table below for ease of reference.

| Property | Value |

| CAS Number | 3337-59-5[2][3][4] |

| Molecular Formula | C₈H₆Cl₂O₃[2][5][6] |

| Molecular Weight | 221.04 g/mol [1][3] |

| Melting Point | 123-125 °C[1] |

| Boiling Point | 302.7 °C at 760 mmHg[5] |

| Density | 1.5 g/cm³[5] |

| Appearance | Solid[3] |

| Solubility | Soluble in organic solvents. |

From a toxicological standpoint, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment should be utilized when handling this compound.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its industrial viability. A common laboratory-scale synthesis involves the chlorination of a p-hydroxybenzoic acid derivative. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize this compound from 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

N-chlorosuccinimide (NCS)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 4-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add N-chlorosuccinimide (2.1 equivalents) to the suspension.

-

Slowly add titanium tetrachloride (0.7 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture for 5 hours.

-

Quench the reaction by carefully adding ice.

-

Continue stirring for 30 minutes.

-

Dilute the mixture with ethyl acetate.

-

Separate the organic phase and wash it sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford pure this compound.[7]

Expected Yield: ~65%[7]

Industrial Applications

The industrial relevance of this compound stems from its utility as a chemical intermediate in the synthesis of high-value products.

Agrochemicals

The most prominent application of this compound is in the agrochemical industry, particularly in the synthesis of herbicides.[8] While direct synthesis pathways for commercial herbicides starting from this specific methyl ester are not extensively documented in public literature, its structural similarity to key precursors for potent herbicides is significant. It is a derivative of 4-hydroxybenzoic acid, the core of several important herbicides. For instance, the widely used herbicides bromoxynil and ioxynil are halogenated 4-hydroxybenzonitriles. The synthesis of these compounds involves the halogenation of p-hydroxybenzonitrile.

The mechanism of action for many herbicides derived from halogenated p-hydroxybenzoic acid derivatives involves the inhibition of photosystem II (PSII) in plants. These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to the death of the weed.

Pharmaceuticals

In the pharmaceutical sector, halogenated aromatic compounds are crucial building blocks for a variety of therapeutic agents. The presence of chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While specific drugs directly synthesized from this compound are not prominently reported, related dichlorinated salicylic acid derivatives have been investigated for their biological activities. For instance, 3,5-dichlorosalicylic acid is a known bioactive compound. The structural features of this compound make it a candidate for derivatization to explore potential anti-inflammatory and other therapeutic activities.

Dye Synthesis

Substituted phenols are common precursors in the synthesis of azo dyes. The hydroxyl group of this compound can act as a coupling component in azo coupling reactions with a diazonium salt to form disperse dyes. These dyes are primarily used for coloring synthetic fibers like polyester. The specific shade and fastness properties of the resulting dye would be influenced by the dichloro substitution pattern.

Conclusion

This compound is a chemical intermediate with substantial, yet not fully exploited, industrial potential. Its primary established role lies in the agrochemical sector as a precursor to potent herbicides. Further research into its derivatization could unlock novel applications in pharmaceuticals and the dye industry. The detailed synthesis protocols and an understanding of the mechanisms of action of related compounds provided in this guide offer a solid foundation for researchers and industry professionals to explore and capitalize on the versatile chemistry of this valuable molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]

- 6. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Dicamba - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Methyl 3,5-dichloro-4-hydroxybenzoate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, an ester functionality, and a dichlorinated benzene ring, allows for a variety of chemical transformations. The electron-withdrawing chlorine atoms influence the acidity of the hydroxyl group and the reactivity of the aromatic ring, making it a unique starting material for the synthesis of a diverse range of molecules, including potential agrochemicals and pharmaceutical intermediates.

These application notes provide detailed protocols for two key synthetic transformations of this compound: O-methylation and reaction with an isocyanate to form a sulfonylaminocarbonyloxy derivative.

Application 1: O-Methylation to Synthesize Methyl 3,5-dichloro-4-methoxybenzoate

The methylation of the phenolic hydroxyl group is a fundamental transformation that protects the hydroxyl group and can be a key step in the synthesis of more complex molecules. Methyl 3,5-dichloro-4-methoxybenzoate is a useful intermediate in its own right, for example, in the synthesis of certain herbicides.

Experimental Workflow: O-Methylation

Caption: Workflow for the O-methylation of this compound.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | Dimethyl sulfate | Methyl 3,5-dichloro-4-methoxybenzoate | 91% | [Hambardzumyan et al., 2014] |

Detailed Experimental Protocol: O-Methylation

This protocol is adapted from a similar procedure for the methylation of 3,5-dichloro-4-hydroxybenzoic acid and is expected to yield the desired product.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Dimethyl sulfate (DMS)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, pH meter, filtration apparatus)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) and potassium hydroxide (approx. 2.5 eq) in deionized water.

-

Warm the solution to 40°C with stirring.

-

Slowly add dimethyl sulfate (approx. 2.5-3.0 eq) dropwise over a period of 2-3 hours.

-

Throughout the addition, monitor the pH of the reaction mixture and maintain it at approximately 11.5 by the periodic addition of a potassium hydroxide solution.

-

After the complete addition of dimethyl sulfate, continue to stir the reaction mixture at 40°C for an additional 30 minutes.

-

A precipitate of Methyl 3,5-dichloro-4-methoxybenzoate will form. Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water.

-

Dry the product in a vacuum oven to obtain Methyl 3,5-dichloro-4-methoxybenzoate.

Application 2: Synthesis of 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester

The reaction of the phenolic hydroxyl group with an isocyanate provides a route to carbamates. Specifically, reacting this compound with 4-methyl-benzenesulfonyl isocyanate yields a sulfonylcarbamate derivative, a functional group of interest in medicinal chemistry and agrochemistry.

Experimental Workflow: Reaction with Isocyanate

Caption: Synthesis of a sulfonylcarbamate from this compound.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | 4-methyl-benzenesulfonyl isocyanate | 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester | 83% | [Hambardzumyan et al., 2014] |

Detailed Experimental Protocol: Reaction with Isocyanate

This is a general protocol based on the reaction of phenols with isocyanates and should be optimized for specific laboratory conditions.

Materials:

-

This compound

-

4-methyl-benzenesulfonyl isocyanate (Tosyl isocyanate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent.

-

To this solution, add 4-methyl-benzenesulfonyl isocyanate (1.0-1.1 eq) dropwise at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. Gentle heating may be applied if the reaction is sluggish.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 3,5-Dichloro-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester.

Application Notes and Protocols for the O-alkylation of Methyl 3,5-dichloro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of Methyl 3,5-dichloro-4-hydroxybenzoate, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The procedure is based on the well-established Williamson ether synthesis.

Introduction

The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the formation of aryl ethers. This compound is a versatile building block, and the modification of its phenolic hydroxyl group allows for the introduction of various alkyl chains, which can significantly alter the molecule's biological properties. The Williamson ether synthesis is a reliable and widely used method for this transformation.[1][2][3] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[1]

Reaction Principle

The O-alkylation of this compound proceeds in two main steps:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of this compound, forming a sodium or potassium phenoxide intermediate. Even weak bases are generally sufficient to form the phenolate anion.[4]

-

Nucleophilic Substitution: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., alkyl bromide or iodide), displacing the halide and forming the desired ether linkage via an SN2 mechanism.[1][4]

Careful selection of the solvent is crucial to favor O-alkylation over potential C-alkylation side reactions. Aprotic polar solvents are generally preferred as they solvate the cation of the base without strongly hydrogen-bonding with the phenoxide oxygen, thus leaving it more available for nucleophilic attack.[4]

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetone.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl bromide (e.g., ethyl bromide, propyl bromide, benzyl bromide)

-

Anhydrous acetone

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to the flask. The amount of acetone should be sufficient to create a stirrable suspension.

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of acetone is approximately 56 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-alkylated product.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkyl halides are often volatile and can be lachrymatory and toxic; handle with care.

-

Acetone is a flammable solvent; avoid open flames.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the O-alkylation of this compound with various alkyl bromides. The data is representative and may vary depending on the specific reaction scale and conditions.

| Alkylating Agent (R-Br) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Ethyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 6-12 | 85-95 |

| n-Propyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 8-16 | 80-90 |

| Benzyl Bromide | K₂CO₃ | Acetone | 56 (Reflux) | 4-8 | 90-98 |

| Methyl Iodide | K₂CO₃ | Acetone | 56 (Reflux) | 4-8 | 90-98 |

Experimental Workflow Diagram

Caption: Experimental workflow for the O-alkylation of this compound.

References

Application of Methyl 3,5-dichloro-4-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-hydroxybenzoate is a halogenated phenolic compound that serves as a versatile scaffold and building block in medicinal chemistry. The presence of chlorine atoms and a hydroxyl group on the benzene ring imparts unique physicochemical properties, influencing its biological activity and potential as a lead structure for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Detailed experimental protocols and data from structurally related compounds are presented to guide further research and drug discovery efforts.

Application Notes

Anti-inflammatory Drug Discovery

The structural motif of halogenated hydroxybenzoates is of significant interest in the development of novel anti-inflammatory agents. While direct studies on this compound are limited, research on the closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , has demonstrated potent anti-inflammatory activity. MBD has been shown to alleviate inflammatory bowel disease (IBD) by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[1][2] This suggests that this compound could serve as a valuable starting point for the design and synthesis of new NF-κB inhibitors.

Key Highlights:

-

Mechanism of Action: Derivatives of halogenated hydroxybenzoates may exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the TLR/NF-κB pathway, which are crucial in the inflammatory response.[1][2]

-

Therapeutic Potential: This class of compounds holds promise for the development of treatments for chronic inflammatory diseases, including IBD, rheumatoid arthritis, and neuroinflammatory conditions.

Antimicrobial Drug Development

Structure-Activity Relationship (SAR) Insights:

-

The presence and position of halogen atoms on the aromatic ring can significantly influence the antimicrobial spectrum and potency.

-

Derivatization of the hydroxyl and methyl ester groups can be explored to optimize the pharmacokinetic and pharmacodynamic properties of potential antimicrobial candidates.

Anticancer Drug Discovery

The 4-hydroxybenzoate scaffold is present in numerous compounds with demonstrated anticancer activity. Structural modifications of this scaffold, including halogenation, can lead to compounds with enhanced cytotoxic effects against various cancer cell lines. While direct anticancer data for this compound is limited, related benzoate derivatives have been investigated for their potential to induce apoptosis and inhibit cancer cell proliferation.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Similar to other phenolic compounds, derivatives of this compound may trigger programmed cell death in cancer cells.

-

Enzyme Inhibition: The scaffold can be used to design inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation.

Data Presentation